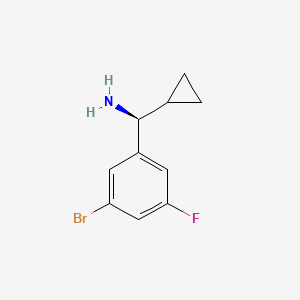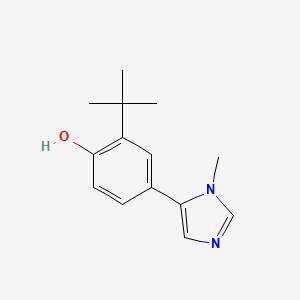
(R)-6,8-Dimethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,8-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-Dimethylchroman-4-amine typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable phenol derivative with an appropriate amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of ®-6,8-Dimethylchroman-4-amine may involve more scalable methods such as catalytic asymmetric synthesis. This approach uses chiral catalysts to selectively produce the ®-enantiomer in high yield and purity. The process may also include purification steps like crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-6,8-Dimethylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Scientific Research Applications
®-6,8-Dimethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and enzyme interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-6,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethylchroman-4-amine: The non-chiral version of the compound.
4-Amino-2,3-dihydro-2-methyl-1H-inden-1-one: Another compound with a similar core structure but different functional groups.
2,3-Dihydro-1H-inden-1-amine: A structurally related compound with different substituents.
Uniqueness
®-6,8-Dimethylchroman-4-amine is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
KMICWNIEVDQIJO-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)N)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)
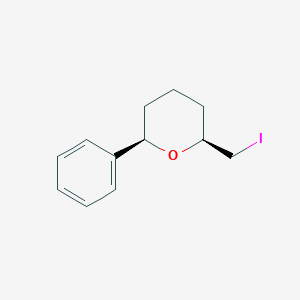
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
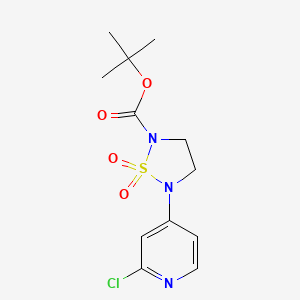
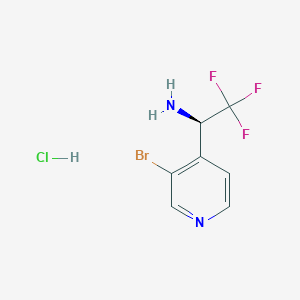
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
